N-ethyl-1-(methylsulfonyl)piperidine-4-carboxamide N-ethyl-1-(methylsulfonyl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8612490
InChI: InChI=1S/C9H18N2O3S/c1-3-10-9(12)8-4-6-11(7-5-8)15(2,13)14/h8H,3-7H2,1-2H3,(H,10,12)
SMILES: CCNC(=O)C1CCN(CC1)S(=O)(=O)C
Molecular Formula: C9H18N2O3S
Molecular Weight: 234.32 g/mol

N-ethyl-1-(methylsulfonyl)piperidine-4-carboxamide

CAS No.:

Cat. No.: VC8612490

Molecular Formula: C9H18N2O3S

Molecular Weight: 234.32 g/mol

* For research use only. Not for human or veterinary use.

N-ethyl-1-(methylsulfonyl)piperidine-4-carboxamide -

Specification

Molecular Formula C9H18N2O3S
Molecular Weight 234.32 g/mol
IUPAC Name N-ethyl-1-methylsulfonylpiperidine-4-carboxamide
Standard InChI InChI=1S/C9H18N2O3S/c1-3-10-9(12)8-4-6-11(7-5-8)15(2,13)14/h8H,3-7H2,1-2H3,(H,10,12)
Standard InChI Key VHTQZDJNQHBVQQ-UHFFFAOYSA-N
SMILES CCNC(=O)C1CCN(CC1)S(=O)(=O)C
Canonical SMILES CCNC(=O)C1CCN(CC1)S(=O)(=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-Ethyl-1-(methylsulfonyl)piperidine-4-carboxamide features a piperidine ring substituted at the 1-position with a methylsulfonyl group (SO2CH3-\text{SO}_2\text{CH}_3) and at the 4-position with an ethylcarboxamide moiety (CONHC2H5-\text{CONHC}_2\text{H}_5). The piperidine ring adopts a chair conformation, as evidenced by X-ray crystallographic studies of analogous compounds . The methylsulfonyl group contributes to the molecule’s polarity, with a computed polar surface area (PSA) of 83.06 Ų, while the ethylcarboxamide enhances hydrogen-bonding capacity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H18N2O3S\text{C}_9\text{H}_{18}\text{N}_2\text{O}_3\text{S}
Molecular Weight234.32 g/mol
Melting PointNot reported
Boiling PointNot reported
LogP (Octanol-Water)0.76 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Spectroscopic and Computational Data

The compound’s SMILES notation (CCNC(=O)C1CCN(CC1)S(=O)(=O)C\text{CCNC(=O)C1CCN(CC1)S(=O)(=O)C}) and InChIKey (VHTQZDJNQHBVQQ-UHFFFAOYSA-N\text{VHTQZDJNQHBVQQ-UHFFFAOYSA-N}) provide unambiguous identifiers for database searches . Computational models predict moderate lipophilicity (LogP=0.76\text{LogP} = 0.76), suggesting balanced solubility in aqueous and organic media . Infrared (IR) spectroscopy of related piperidine sulfonamides reveals characteristic peaks for sulfonyl ( ⁣1350 cm1\sim\!1350\ \text{cm}^{-1}) and carboxamide ( ⁣1650 cm1\sim\!1650\ \text{cm}^{-1}) groups, though experimental data for this specific compound remain unpublished .

Synthesis and Structural Modification

Synthetic Routes

The synthesis of N-ethyl-1-(methylsulfonyl)piperidine-4-carboxamide typically proceeds via a two-step strategy:

  • Piperidine Functionalization: Piperidine-4-carboxylic acid is first sulfonylated at the 1-position using methylsulfonyl chloride in the presence of a base such as triethylamine .

  • Carboxamide Formation: The resulting 1-(methylsulfonyl)piperidine-4-carboxylic acid is then coupled with ethylamine via carbodiimide-mediated amidation (e.g., using EDC and HOBt) .

Alternative routes involve nucleophilic displacement of a leaving group (e.g., tosylate) on the piperidine ring, though these methods are less common due to regioselectivity challenges .

Structural Analogs and Derivatives

Modifications to the ethylcarboxamide or methylsulfonyl groups have yielded derivatives with varied bioactivity. For example:

  • N-(2-Phenylethyl) analogs: Exhibit enhanced binding to neurological targets, as seen in UCH-L1 activators .

  • Methylsulfonyl replacements: Substitution with aryl sulfonamides improves metabolic stability in preclinical models .

Challenges and Future Directions

Knowledge Gaps

  • Toxicological Profile: No in vivo toxicity data are available, necessitating acute and chronic exposure studies.

  • Mechanistic Clarity: The compound’s exact molecular targets remain unvalidated.

Research Priorities

  • Synthetic Optimization: Develop greener methodologies (e.g., catalytic sulfonylation) to improve yield .

  • Target Identification: Employ CRISPR screening or proteomic profiling to map biological pathways.

  • Formulation Studies: Assess bioavailability using lipid nanoparticles or prodrug strategies .

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